3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Catalog No.
S843460
CAS No.
1268350-47-5
M.F
C15H21BO4
M. Wt
276.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

CAS Number

1268350-47-5

Product Name

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

IUPAC Name

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

InChI

InChI=1S/C15H21BO4/c1-9-7-11(13(17)18)8-12(10(9)2)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)

InChI Key

ZNWPYBXTTPJEHU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O

Application in Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry - Heterocyclic Compound Synthesis

Summary of the Application: This compound is significant in synthesizing heterocyclic compounds like indazole derivatives, which have diverse biological activities and applications in medicine and agriculture .

Methods and Experimental Procedures: The synthesis involves substitution reactions to introduce the boronate ester group into the indazole framework, which can then be further modified through Suzuki-Miyaura cross-coupling .

Results and Outcomes: The synthesized indazole derivatives have shown potential in anticancer, antibacterial, and anti-inflammatory applications, with some also displaying photoelectric activities .

Application in Phosphitylation Reactions

Scientific Field: Organic Synthesis - Phosphitylation

Summary of the Application: The compound is used as a reagent for phosphitylation of alcohols and nucleophiles, leading to the formation of glycosyl donors and ligands .

Methods and Experimental Procedures: It serves as a phosphitylation agent, which is crucial for derivatizing lignin samples for subsequent analysis, such as 31P NMR .

Results and Outcomes: The use of this compound in phosphitylation has enhanced the understanding of lignin structure and reactivity, contributing to advancements in biomass utilization .

Application in Borylation Reactions

Scientific Field: Organic Chemistry - Borylation

Summary of the Application: This compound is instrumental in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes, to form pinacol benzyl boronate .

Methods and Experimental Procedures: The borylation is carried out in the presence of a palladium catalyst, which facilitates the introduction of boronic ester functionalities into organic molecules .

Results and Outcomes: The borylated products are valuable intermediates in organic synthesis, with applications ranging from material science to pharmaceuticals .

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety and a boronate ester. Its molecular formula is C15H21BO4C_{15}H_{21}BO_4, and it has a CAS number of 1268350-47-5. The compound features a dimethyl substitution at the 3 and 4 positions of the benzoic acid ring and a tetramethyl-1,3,2-dioxaborolane group that enhances its reactivity and solubility in various solvents. This compound is often utilized in organic synthesis and material science due to its unique properties.

Typical of benzoic acids and boron-containing compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The boronate group can undergo nucleophilic substitution reactions, making it useful in cross-coupling reactions.
  • Deprotonation: The carboxylic acid group can be deprotonated to form carboxylate ions, which can further react with electrophiles.

These reactions are crucial for synthesizing more complex organic molecules or for modifying existing compounds.

The synthesis of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves:

  • Formation of the Boronate Ester: This can be achieved through the reaction of a suitable boronic acid with an appropriate alcohol under acidic conditions.
  • Substitution Reactions: The introduction of the dimethyl groups on the benzoic acid ring can be accomplished through Friedel-Crafts alkylation or similar methods.
  • Final Coupling: The final product is obtained through coupling reactions that link the boronate group to the benzoic acid framework.

These methods ensure a high yield and purity of the target compound.

3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials or enhancing existing ones.
  • Chemical Research: Employed in studies focused on boron chemistry and its applications in catalysis.

Interaction studies involving this compound often focus on its behavior in catalytic processes or its reactivity with biological targets. Preliminary investigations suggest that:

  • It may interact with various nucleophiles due to the electrophilic nature of the boronate group.
  • Its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Further detailed studies are needed to explore these interactions comprehensively.

Several compounds share structural similarities with 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Notable examples include:

Compound NameStructure HighlightsUnique Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic AcidSimilar boronate structureHigher melting point (228°C - 232°C)
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic AcidMethyl substitution at different positionDifferent reactivity profile
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateEster derivativeDifferent solubility characteristics

The uniqueness of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific substitution pattern and potential applications in both organic synthesis and material science.

Dates

Modify: 2023-08-16

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